Steric Bulk Comparison: Isopropyl vs. Methyl Substituents in Phthalic Acid Derivatives
In metallocene catalysts, replacing 2-methyl groups with 2-isopropyl groups on cyclopentadienyl ligands increased polymer molecular weights and altered copolymer microstructure [1]. By class-level inference, the 5-isopropyl group in 5-(Isopropyl)-4-methylphthalic acid is expected to exert a greater steric influence than the 4-methyl group, with the isopropyl group's larger van der Waals volume (approximately 44.3 ų vs. 21.6 ų for methyl) directly impacting ligand binding geometries and polymer free volume. This steric differentiation is not achievable with 4-methylphthalic acid alone.
| Evidence Dimension | Steric bulk (van der Waals volume) of substituents |
|---|---|
| Target Compound Data | Isopropyl group: ~44.3 ų; Methyl group: ~21.6 ų (combined steric profile) |
| Comparator Or Baseline | 4-Methylphthalic acid: Methyl group only (~21.6 ų) |
| Quantified Difference | Approximately 2-fold greater steric volume for isopropyl vs. methyl |
| Conditions | Calculated from standard van der Waals radii (class-level inference) |
Why This Matters
The significantly larger steric bulk of the isopropyl group enables access to coordination geometries and polymer properties that methyl-substituted analogs cannot achieve.
- [1] Synthesis and performance of ansa-metallocene catalysts with substituted heterocyclic and indenyl ligands. (2006). Kinetics and Catalysis, 47(2), 253–259. https://doi.org/10.1134/S0023158406020157 View Source
